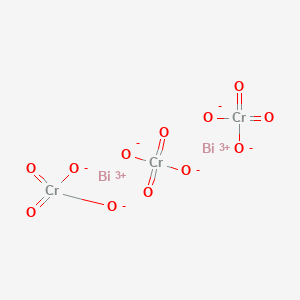
Bismuth chromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth chromate is a compound with the chemical formula Cr₂Bi₃O₁₁ It is a bismuth-based semiconductor known for its excellent photocatalytic activity
Métodos De Preparación
Bismuth chromate can be synthesized through several methods. One common method involves the direct mixing of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium chromate (Na₂CrO₄) in deionized water. The mixture is magnetically stirred at 80°C for 60 minutes, and the reaction product is filtered while hot . Another method involves a hydrothermal reaction, where the reactants are subjected to high temperatures and pressures in a sealed vessel .
Análisis De Reacciones Químicas
Bismuth chromate undergoes various chemical reactions, including oxidation and reduction. It is known for its strong oxidation ability, which enables it to degrade and mineralize pollutants completely. Common reagents used in these reactions include water and oxygen. The major products formed from these reactions are typically less harmful compounds, making this compound an effective photocatalyst for environmental applications .
Aplicaciones Científicas De Investigación
Bismuth chromate has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the detoxification of organic pollutants and oxygen evolution. In biology and medicine, bismuth-based compounds, including this compound, are explored for their therapeutic, diagnostic, and biosensing properties. These compounds are known for their high stability, large surface area, and versatility in terms of shape, size, and porosity . In industry, this compound is utilized for its photocatalytic properties, which can be applied in environmental remediation and energy conversion .
Mecanismo De Acción
The mechanism of action of bismuth chromate involves its photocatalytic properties. When exposed to light with a wavelength below 561 nm, this compound is activated and generates electron-hole pairs. These pairs participate in redox reactions, leading to the degradation of pollutants and the evolution of oxygen. The high photocatalytic activity of this compound is attributed to its large crystal dipole, which accelerates the separation of photogenerated electron-hole pairs .
Comparación Con Compuestos Similares
Bismuth chromate can be compared to other bismuth-based compounds, such as bismuth oxide (Bi₂O₃), bismuth sulfide (Bi₂S₃), and bismuth oxychloride (BiOCl). While all these compounds exhibit photocatalytic properties, this compound stands out due to its higher photocatalytic activity and ability to degrade pollutants completely. Additionally, this compound has a unique band gap of 2.20 eV, which allows it to be activated by photons with a wavelength below 561 nm .
Propiedades
IUPAC Name |
dibismuth;dioxido(dioxo)chromium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGMTYGCBZFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Cr3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
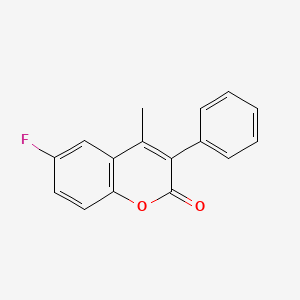

![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)
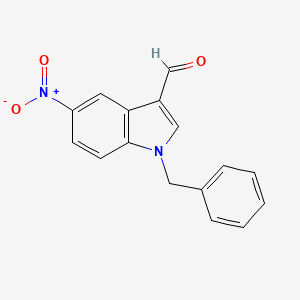

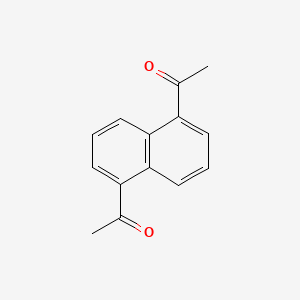

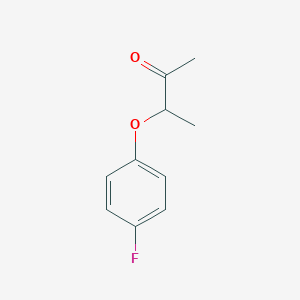


![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
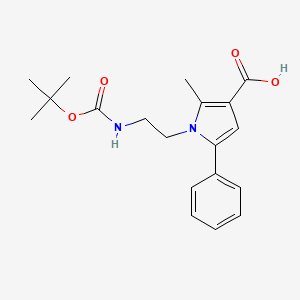
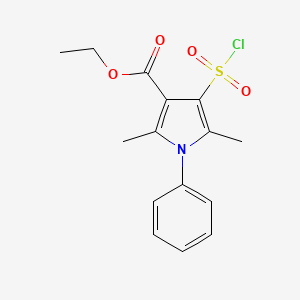
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
